molecular formula C8H3BrN2O B12054316 Propanedinitrile, [(5-bromo-2-furanyl)methylene]- CAS No. 56656-96-3

Propanedinitrile, [(5-bromo-2-furanyl)methylene]-

Katalognummer: B12054316
CAS-Nummer: 56656-96-3
Molekulargewicht: 223.03 g/mol
InChI-Schlüssel: ZTBIJDWVNPECHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- is a chemical compound with the molecular formula C8H3BrN2O It is known for its unique structure, which includes a brominated furan ring attached to a propanedinitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- typically involves the reaction of 5-bromo-2-furaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Reactants: 5-bromo-2-furaldehyde and malononitrile.

    Solvent: Ethanol or methanol.

    Catalyst: Base (e.g., sodium ethoxide).

    Reaction Conditions: Reflux at elevated temperatures for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in nucleophilic addition reactions, while the brominated furan ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanedinitrile, methylene-: Similar structure but lacks the brominated furan ring.

    Malononitrile: A simpler compound with two nitrile groups but no furan ring.

    5-Bromo-2-furaldehyde: Contains the brominated furan ring but lacks the nitrile groups.

Uniqueness

Propanedinitrile, [(5-bromo-2-furanyl)methylene]- is unique due to the presence of both the brominated furan ring and the propanedinitrile group

Eigenschaften

CAS-Nummer

56656-96-3

Molekularformel

C8H3BrN2O

Molekulargewicht

223.03 g/mol

IUPAC-Name

2-[(5-bromofuran-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C8H3BrN2O/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H

InChI-Schlüssel

ZTBIJDWVNPECHN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C1)Br)C=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.